(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
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Overview
Description
(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[410]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves multiple steps, including the formation of the bicyclic core and the introduction of the methyl and hepta-dienyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Scientific Research Applications
(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with different substituents or stereochemistry. Examples include:
- (1R,4R,6S)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
- (1S,4S,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane
Uniqueness
The uniqueness of (1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane lies in its specific stereochemistry and the presence of the (Z)-6-methylhepta-2,5-dien-2-yl group, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane is a bicyclic compound with significant biological activity. Its unique structure contributes to its potential applications in various fields, including pharmacology and pest control. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C15H24O
- Molecular Weight : 220.351 g/mol
- CAS Number : 121467-35-4
The structural formula can be represented as:
Antimicrobial Properties
Recent studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 50 to 100 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Insecticidal Activity
The compound has been evaluated for its insecticidal properties, particularly in pest control applications. It has been found to disrupt the endocrine system of insects, leading to mortality in species such as Drosophila melanogaster and various agricultural pests.
Case Study : A field trial conducted on aphid populations demonstrated a significant reduction in pest numbers when treated with formulations containing this compound. The efficacy was attributed to its ability to mimic natural insect pheromones, disrupting mating behaviors.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a possible therapeutic role in managing inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.
- Endocrine Disruption in Insects : It mimics natural hormones or pheromones, causing abnormal behaviors and physiological responses.
- Cytokine Modulation : The modulation of cytokine production in immune cells indicates a pathway for reducing inflammation.
Properties
Molecular Formula |
C15H24O |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,4S,6R)-1-methyl-4-[(2Z)-6-methylhepta-2,5-dien-2-yl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H24O/c1-11(2)6-5-7-12(3)13-8-9-15(4)14(10-13)16-15/h6-7,13-14H,5,8-10H2,1-4H3/b12-7-/t13-,14+,15-/m0/s1 |
InChI Key |
BOWJPMUUGHPAAF-OIQKGARISA-N |
Isomeric SMILES |
CC(=CC/C=C(/C)\[C@H]1CC[C@]2([C@@H](C1)O2)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C(C1)O2)C)C |
Origin of Product |
United States |
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